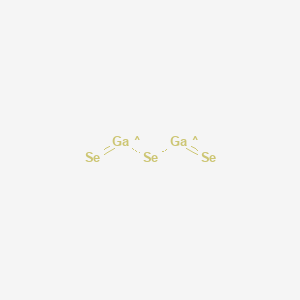
Zirconium (Zr)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium is a chemical element with the symbol Zr and atomic number 40. It is a lustrous, greyish-white, strong transition metal that closely resembles hafnium and, to a lesser extent, titanium. Zirconium is primarily obtained from the mineral zircon, which is found in alluvial deposits, stream beds, ocean beaches, and old lake beds. It is widely used in various industrial applications due to its excellent corrosion resistance and high melting point .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium can be prepared through several synthetic routes. One common method is the reduction of zirconium tetrachloride (ZrCl₄) with magnesium (Mg) in the Kroll process. This process involves heating ZrCl₄ and Mg in a sealed reactor at high temperatures to produce zirconium metal and magnesium chloride (MgCl₂). Another method is the thermal decomposition of zirconium tetraiodide (ZrI₄) in the van Arkel-de Boer process, which yields high-purity zirconium metal .
Industrial Production Methods
Industrial production of zirconium typically involves the extraction of zirconium from zircon (ZrSiO₄) through a series of steps, including crushing, grinding, and chemical processing. The zircon is first converted to zirconium dioxide (ZrO₂) through a high-temperature reaction with chlorine gas (Cl₂) and carbon ©. The ZrO₂ is then reduced to zirconium metal using the Kroll process .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It readily forms oxides and halides, and its compounds exhibit Lewis acidic behavior, making them useful catalysts in organic synthesis .
Common Reagents and Conditions
Oxidation: Zirconium reacts with oxygen (O₂) to form zirconium dioxide (ZrO₂) at high temperatures.
Reduction: Zirconium tetrachloride (ZrCl₄) can be reduced with magnesium (Mg) to produce zirconium metal.
Substitution: Zirconium compounds can undergo substitution reactions with various organic and inorganic reagents.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO₂)
Reduction: Zirconium metal (Zr)
Substitution: Various zirconium-based organic and inorganic compounds
Wissenschaftliche Forschungsanwendungen
Zirconium and its compounds have numerous scientific research applications across various fields:
Biology: Zirconium-based metal-organic frameworks (MOFs) are used in drug delivery, bio-sensing, and imaging due to their stability and low cytotoxicity
Industry: Zirconium is used in nuclear reactors for cladding fuel rods, alloying with uranium, and reactor-core structures due to its low neutron absorption cross-section
Wirkmechanismus
The mechanism of action of zirconium compounds varies depending on their application. For example, in drug delivery, zirconium-based MOFs release therapeutic agents in a controlled manner through interactions with biological molecules. In PET imaging, zirconium-89-labeled antibodies target specific cancer cells, allowing for precise imaging and diagnosis .
Vergleich Mit ähnlichen Verbindungen
Zirconium shares similarities with other transition metals such as hafnium and titanium. it has unique properties that make it distinct:
Hafnium: Zirconium and hafnium are chemically similar, but zirconium has a lower neutron absorption cross-section, making it more suitable for nuclear applications
Titanium: Both zirconium and titanium exhibit excellent corrosion resistance and high melting points, but zirconium is more resistant to heat and has better neutron transparency
Similar Compounds
- Hafnium (Hf)
- Titanium (Ti)
- Niobium (Nb)
- Tantalum (Ta)
Zirconium’s unique combination of properties, such as its low neutron absorption cross-section and high corrosion resistance, makes it an invaluable material in various scientific and industrial applications .
Eigenschaften
Molekularformel |
Ga2Se3 |
|---|---|
Molekulargewicht |
376.4 g/mol |
InChI |
InChI=1S/2Ga.3Se |
InChI-Schlüssel |
VSZWPYCFIRKVQL-UHFFFAOYSA-N |
Kanonische SMILES |
[Ga]=[Se].[Ga]=[Se].[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















